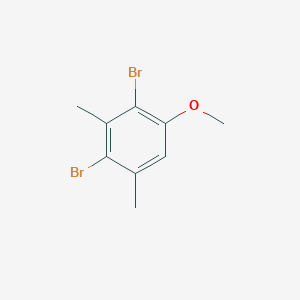
乙酸二苯乙酯
描述
Ethyl diphenylacetate is a chemical compound with the molecular formula C16H16O2 . It is also known by other names such as 2,2-di(phenyl)acetic acid ethyl ester .
Synthesis Analysis
Ethyl phenylacetate can be prepared by heating phenylacetonitrile and sulfuric acid in an alcohol solution. It can also be synthesized by the esterification of the acid catalyzed by HCl or H2SO4 .
Molecular Structure Analysis
The molecular structure of Ethyl diphenylacetate consists of 16 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The molecular weight is approximately 240.297 Da .
Physical And Chemical Properties Analysis
Ethyl diphenylacetate has a density of 1.1±0.1 g/cm3. It has a boiling point of 336.9±11.0 °C at 760 mmHg. The vapor pressure is 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 58.0±3.0 kJ/mol. The flash point is 131.2±17.6 °C .
科学研究应用
药理特性:乙酸二苯乙酯衍生物已被研究其药理特性,包括抗组胺、解痉、局部麻醉、血管扩张、镇痛、刺激和毒性作用 (Headlee 和 Edwards,1955)。
与铜化合物的化学相互作用:乙酸二苯乙酯已显示出与铜化合物的有趣相互作用,影响了在各种溶剂中的溶解度行为 (Crawford,1950)。
含能材料稳定剂中的相图:它已被用于研究涉及含能材料稳定剂的二元混合物,提供了对其相图和溶解度特性的见解 (Trache 等人,2013)。
海洋生物中的生物活性潜力:对软体动物的研究导致了与乙酸二苯乙酯相关的化合物的分离,这些化合物显示出抗氧化和抗炎活性 (Chakraborty 和 Joy,2019)。
抗氧化酚类化合物研究:它用于从核桃仁等天然来源分离抗氧化化合物 (Zhang 等人,2009)。
化学合成和改性:其衍生物已用于化学合成过程中,例如醇的乙酰化和甲酰化 (Hagiwara 等人,1998),以及毒蕈碱拮抗剂的开发 (Scapecchi 等人,1997)。
分析方法开发:乙酸二苯乙酯已成为用于分析生物样品的色谱方法开发的一部分 (Liu 和 Franklin,1985)。
抗氧化和细胞毒性潜力研究:研究已经调查了其在抗氧化和细胞毒性应用中的潜力,特别是与内生真菌有关 (Danagoudar 等人,2018)。
安全和危害
作用机制
Mode of Action
It is known that the compound can undergo various chemical reactions, such as the Claisen condensation
Biochemical Pathways
It’s known that similar compounds, such as polybrominated diphenyl ethers (pbdes), can interfere with various biochemical pathways, including those involved in hormone metabolism
Pharmacokinetics
As a result, its bioavailability and pharmacokinetic profile are currently unknown .
Result of Action
It’s possible that the compound could have various effects depending on its targets and mode of action .
属性
IUPAC Name |
ethyl 2,2-diphenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-18-16(17)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPHPZOQIVEWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188234 | |
| Record name | Ethyl diphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl diphenylacetate | |
CAS RN |
3468-99-3 | |
| Record name | Ethyl diphenylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl diphenylacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl diphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3468-99-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL DIPHENYLACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ89QF16O3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the pharmacological properties of basic derivatives of ethyl diphenylacetate?
A1: Research has investigated six newly synthesized basic derivatives of ethyl diphenylacetate for their pharmacological activities []. These derivatives were subjected to various tests, including:
Q2: Can ethyl diphenylacetate be directly sulfamoylated using sulfamoyl chlorides?
A2: Direct sulfamoylation of ethyl diphenylacetate using sulfamoyl chlorides proves unsuccessful []. This is because the stabilized carbanion formed from ethyl diphenylacetate, like those from other carboxylic acid esters, preferentially reacts with sulfamoyl chlorides through nucleophilic displacement at the chlorine atom. This reaction leads to the chlorination of the carbanion rather than the desired sulfamoylation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














